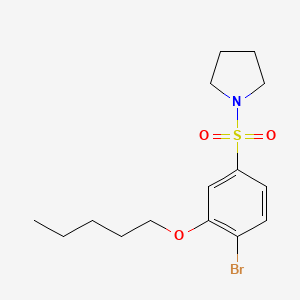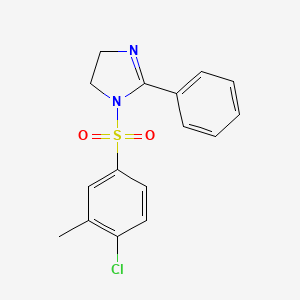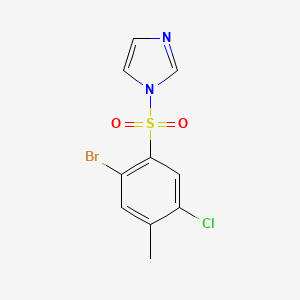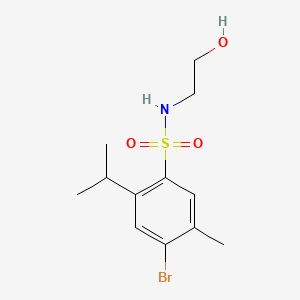amine CAS No. 1087640-23-0](/img/structure/B603054.png)
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is an organic compound with a complex structure It is characterized by the presence of ethoxy, methoxyethyl, dimethylbenzene, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethylbenzene-1-sulfonyl chloride with 2-ethoxy-N-(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve a catalyst like iron(III) chloride (FeCl3) and a halogen source like chlorine or bromine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(2-methoxyethyl)aniline: Similar structure but lacks the sulfonamide group.
2-ethoxy-N-(2-methoxyethyl)benzamide: Contains a benzamide group instead of a sulfonamide.
2-methoxyethylamine: A simpler compound with only the methoxyethylamine group.
Uniqueness
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxyethyl groups, along with the sulfonamide functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
1087640-23-0 |
|---|---|
Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38g/mol |
IUPAC Name |
2-ethoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-5-18-12-8-10(2)11(3)9-13(12)19(15,16)14-6-7-17-4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
HUVNNMRTGARLTP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B602971.png)

![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)


![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)

![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)

![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602992.png)
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
